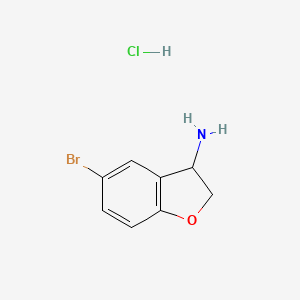
6-bromo-1,1,1,2,2-pentafluorohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,1,1,2,2-pentafluorohexane typically involves the bromination of 1,1,1,2,2-pentafluorohexane. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . The reaction conditions often include the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,1,1,2,2-pentafluorohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluorohexane by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, KCN, or NH3 in polar solvents (e.g., water, ethanol).
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of 1,1,1,2,2-pentafluorohexanol, 1,1,1,2,2-pentafluorohexanenitrile, or 1,1,1,2,2-pentafluorohexylamine.
Reduction: Formation of 1,1,1,2,2-pentafluorohexane.
Oxidation: Formation of 1,1,1,2,2-pentafluorohexanoic acid or 1,1,1,2,2-pentafluorohexanol.
Scientific Research Applications
6-Bromo-1,1,1,2,2-pentafluorohexane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
Mechanism of Action
The mechanism of action of 6-bromo-1,1,1,2,2-pentafluorohexane involves its interaction with various molecular targets. The bromine atom and fluorine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound can also undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2-Pentafluorohexane: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-1,1,1,2,2-pentafluorohexane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
6-Iodo-1,1,1,2,2-pentafluorohexane:
Uniqueness
6-Bromo-1,1,1,2,2-pentafluorohexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The bromine atom makes it highly reactive in substitution reactions, while the fluorine atoms contribute to its stability and lipophilicity. This combination of properties makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1379347-61-1 |
|---|---|
Molecular Formula |
C6H8BrF5 |
Molecular Weight |
255 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



